![molecular formula C15H19NO B14372523 2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol CAS No. 89936-98-1](/img/structure/B14372523.png)
2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminophenyl)-6-methylidenebicyclo[321]octan-2-ol is a complex organic compound characterized by a bicyclic structure with an aminophenyl group and a methylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol typically involves multiple steps, starting from commercially available precursors. One common approach is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core . This reaction proceeds with high stereocontrol, yielding the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of flow chemistry and scalable reaction conditions, can be applied to produce this compound on a larger scale. Optimization of reaction conditions, including temperature, solvent, and catalyst selection, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol has several applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Its unique structure may lead to the development of new pharmaceuticals with specific biological activities.
Industry: The compound can be used in the development of new materials with specialized properties.
Mécanisme D'action
The mechanism by which 2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways and lead to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octene: This compound shares a similar bicyclic structure but differs in the arrangement of its carbon atoms.
2-Azabicyclo[3.2.1]octane: This nitrogen-containing heterocycle has significant potential in drug discovery and shares structural similarities with 2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol.
Uniqueness
2-(2-Aminophenyl)-6-methylidenebicyclo[321]octan-2-ol is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
89936-98-1 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
2-(2-aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C15H19NO/c1-10-8-12-9-11(10)6-7-15(12,17)13-4-2-3-5-14(13)16/h2-5,11-12,17H,1,6-9,16H2 |
Clé InChI |
OSGPNBHKBFFQSP-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC2CC1CCC2(C3=CC=CC=C3N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


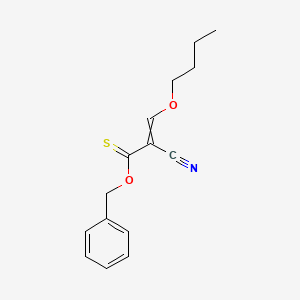
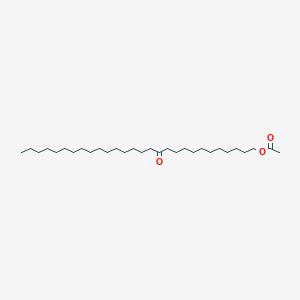
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)
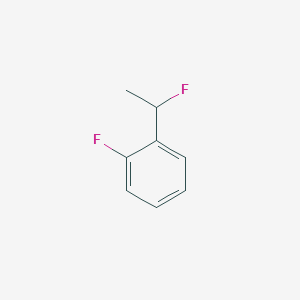
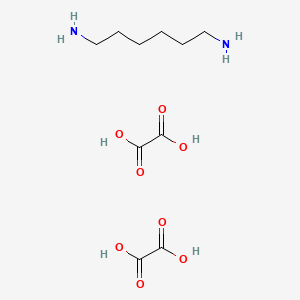
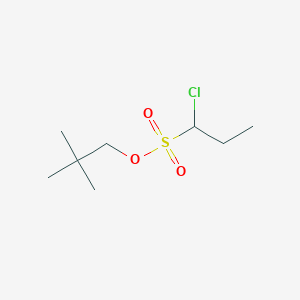
![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)




